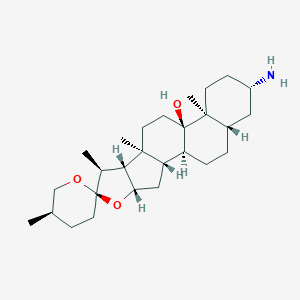
25-Isopaniculidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-Isopaniculidine is a chemical compound that has recently gained attention in scientific research. It belongs to the class of alkaloids and has been found to have various biological activities.
Wirkmechanismus
The mechanism of action of 25-Isopaniculidine is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer. The compound has also been found to modulate the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
25-Isopaniculidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The compound has also been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in inflammation. In addition, 25-Isopaniculidine has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and promote cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 25-Isopaniculidine is its potent biological activity. The compound has been found to have a wide range of biological activities, making it a promising candidate for various applications. However, the low yield of the compound makes it challenging for researchers to obtain sufficient amounts for experimentation. In addition, the compound is relatively unstable, making it difficult to store and handle.
Zukünftige Richtungen
There are several future directions for research on 25-Isopaniculidine. One of the areas of research is the development of more efficient synthesis methods to obtain the compound in larger quantities. Another area of research is the investigation of the compound's potential use in the treatment of various diseases, such as cancer and inflammation. In addition, further studies are needed to understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 25-Isopaniculidine is a chemical compound that has gained attention in scientific research for its various biological activities. The compound has been found to have potent anti-inflammatory, antibacterial, and antifungal properties and has shown promise in the treatment of cancer. However, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis method of 25-Isopaniculidine involves the isolation of the compound from the leaves of the plant, Pandanus tectorius. The leaves are extracted with methanol, and the extract is then subjected to various chromatographic techniques to obtain the pure compound. The yield of the compound is relatively low, making it a challenging task for researchers to obtain sufficient amounts for experimentation.
Wissenschaftliche Forschungsanwendungen
25-Isopaniculidine has been extensively studied for its various biological activities. It has been found to have potent anti-inflammatory, antibacterial, and antifungal properties. The compound has also been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
16577-35-8 |
|---|---|
Produktname |
25-Isopaniculidine |
Molekularformel |
C27H45NO3 |
Molekulargewicht |
431.7 g/mol |
IUPAC-Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol |
InChI |
InChI=1S/C27H45NO3/c1-16-7-10-27(30-15-16)17(2)23-22(31-27)14-21-20-6-5-18-13-19(28)8-9-25(18,4)26(20,29)12-11-24(21,23)3/h16-23,29H,5-15,28H2,1-4H3/t16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-/m1/s1 |
InChI-Schlüssel |
TYTOQBWFLJGSRP-FKIJNSONSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@]5([C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)N)C)O)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5(C4CCC6C5(CCC(C6)N)C)O)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5(C4CCC6C5(CCC(C6)N)C)O)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



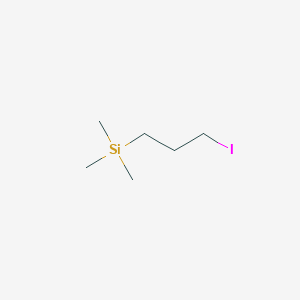

![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)
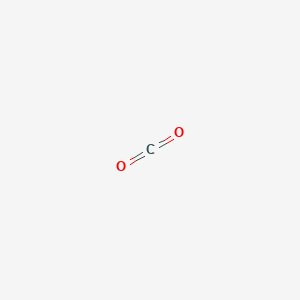
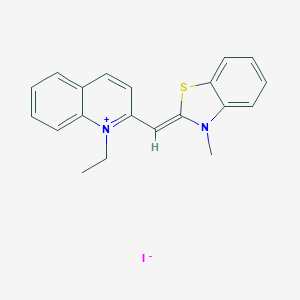
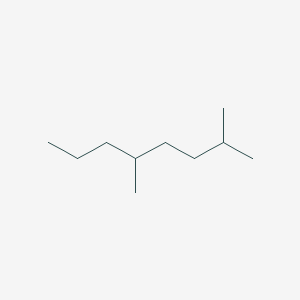
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)
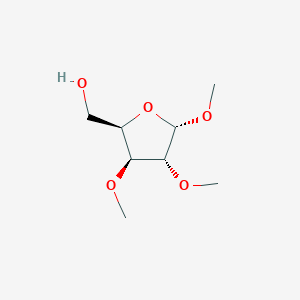

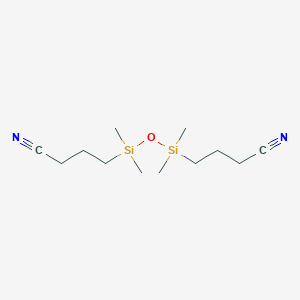
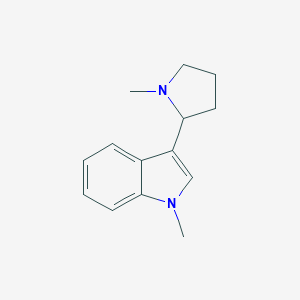
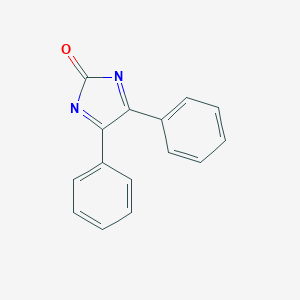
![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)
![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)